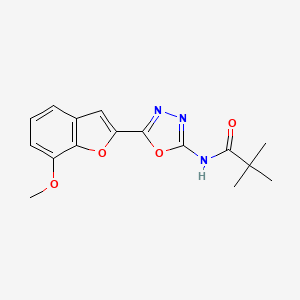

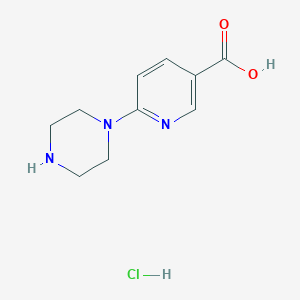

![molecular formula C21H22N4O5S B2992754 Ethyl 1-(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carbonyl)piperidine-3-carboxylate CAS No. 852135-31-0](/img/structure/B2992754.png)

Ethyl 1-(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carbonyl)piperidine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound you’re asking about is a complex organic molecule that contains several functional groups, including an imidazo[2,1-b]thiazole ring, a nitrophenyl group, a piperidine ring, and two carbonyl groups attached to ethyl esters . These types of compounds are often synthesized for their potential biological activities .

Molecular Structure Analysis

The imidazo[2,1-b]thiazole core is a heterocyclic structure containing nitrogen and sulfur atoms. This core is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The nitrophenyl group is an electron-withdrawing group, which could influence the reactivity of the molecule .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitrophenyl group, the imidazo[2,1-b]thiazole core, and the ester groups. The nitro group is electron-withdrawing, which could make the compound more susceptible to nucleophilic attack . The imidazo[2,1-b]thiazole core could potentially undergo electrophilic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrophenyl group could increase its polarity, potentially affecting its solubility in various solvents .

Aplicaciones Científicas De Investigación

Synthesis Techniques

- The imidazo[1,2-a]pyridine system has been utilized as a synthon for constructing fused triazines, demonstrating the compound's potential as a building block for biologically active molecules. This research involved treating ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate with ammonia or primary amines to generate substituted nitro carboxamidoimidazopyridines, leading to the formation of 1-oxo-2-substituted pyrido(1′,2′:1,2)imidazo[5,4-d]-1,2,3-triazines (Zamora et al., 2004).

Catalytic Activities

- Ethyl 7-methylimidazolo[1,2-a] pyridine-2-carboxylate and similar imidazolo[1,2-a]pyridine derivatives were synthesized and examined for their catalytic activities, demonstrating effectiveness as catalysts for the oxidation of catechol to o-quinone with atmospheric oxygen. This indicates the potential utility of these compounds in chemical synthesis and industrial applications, underscoring the versatility and functional adaptability of the ethyl 1-(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carbonyl)piperidine-3-carboxylate structure (Saddik et al., 2012).

Potential Biological Activities

- Studies on imidazo[1,2-a]pyridine and imidazo[2,1-b]thiazole derivatives, including efforts to modulate the CD2-receptor of human T trypsinized lymphocytes, highlight the bioactive potential of these compounds. The structural modulation and synthesis of these derivatives aim to explore their immunological effects, particularly in enhancing the expression of CD2 receptors, suggesting possible applications in immunotherapy or as tools for studying immune system mechanisms (Harraga et al., 1994).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as thiazoles and imidazoles, have been found to interact with a variety of biological targets . These targets include enzymes, receptors, and other proteins involved in various biological processes, such as inflammation, microbial infections, and cancer .

Mode of Action

It is known that thiazoles and imidazoles can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The specific interactions depend on the structure of the compound and the nature of the target.

Biochemical Pathways

Thiazoles and imidazoles are known to affect a variety of biochemical pathways . For example, they can interfere with the synthesis of neurotransmitters, disrupt metabolic processes, or inhibit the growth of microbes .

Pharmacokinetics

Thiazoles are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This suggests that the compound may have similar solubility properties, which could affect its bioavailability and distribution within the body.

Result of Action

Thiazoles and imidazoles are known to have a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely the result of the compound’s interactions with its targets and its impact on biochemical pathways.

Action Environment

For example, the solubility of thiazoles in different solvents suggests that the compound’s activity could be influenced by the composition of the surrounding environment .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 1-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O5S/c1-3-30-20(27)15-7-5-9-23(11-15)19(26)18-13(2)24-12-17(22-21(24)31-18)14-6-4-8-16(10-14)25(28)29/h4,6,8,10,12,15H,3,5,7,9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRLSKQPHGIYKQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)C2=C(N3C=C(N=C3S2)C4=CC(=CC=C4)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one](/img/structure/B2992672.png)

![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2992675.png)

![5-[(4-Benzylpiperazin-1-yl)methyl]quinolin-8-ol](/img/structure/B2992677.png)

![N-[(4-Fluorophenyl)-pyrimidin-2-ylmethyl]-N-methyloxirane-2-carboxamide](/img/structure/B2992679.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2992681.png)

![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3-chloro-4-methylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2992682.png)

![(E)-N-(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-2-(4-chlorophenyl)ethenesulfonamide](/img/structure/B2992686.png)

![5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(4-bromo-2-fluorophenyl)-2-fluorobenzamide](/img/structure/B2992692.png)